(E)-2-amino-1-((3,4-dihydroxybenzylidene)amino)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
Description
The compound (E)-2-amino-1-((3,4-dihydroxybenzylidene)amino)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide features a pyrrolo[2,3-b]quinoxaline core substituted with:
- A 3,4-dihydroxybenzylidene group (imine-linked to the pyrroloquinoxaline nitrogen).
- A 2-methoxyethyl carboxamide side chain.
- An amino group at position 2 of the pyrroloquinoxaline.
The 3,4-dihydroxybenzylidene moiety confers strong hydrogen-bonding capacity and hydrophilicity, while the 2-methoxyethyl group enhances solubility via ether oxygen interactions .
Properties
IUPAC Name |
2-amino-1-[(E)-(3,4-dihydroxyphenyl)methylideneamino]-N-(2-methoxyethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O4/c1-31-9-8-23-21(30)17-18-20(26-14-5-3-2-4-13(14)25-18)27(19(17)22)24-11-12-6-7-15(28)16(29)10-12/h2-7,10-11,28-29H,8-9,22H2,1H3,(H,23,30)/b24-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVXOUDWPBDFRBZ-BHGWPJFGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)N=CC4=CC(=C(C=C4)O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)/N=C/C4=CC(=C(C=C4)O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-2-amino-1-((3,4-dihydroxybenzylidene)amino)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide, a compound belonging to the pyrroloquinoxaline class, has garnered attention due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological evaluations, particularly focusing on its anticancer properties and other pharmacological effects.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 438.4 g/mol. The compound features a complex structure that includes a pyrrolo[2,3-b]quinoxaline core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C24H26N6O3 |
| Molecular Weight | 438.4 g/mol |
| CAS Number | 573972-32-4 |
Synthesis
The synthesis of this compound involves multi-step organic reactions that typically include the formation of the pyrroloquinoxaline structure followed by functionalization with various substituents. The synthetic pathway often utilizes starting materials such as amino acids and aldehydes to achieve the desired molecular architecture.
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of pyrroloquinoxaline derivatives. For instance, compounds with similar structures have shown significant cytotoxicity against various cancer cell lines, including leukemia and solid tumors.
- Cytotoxicity Studies : In vitro assays have indicated that this compound exhibits potent cytotoxic effects against human leukemia cell lines such as K562 and HL60. The IC50 values for these cells were reported to be in the range of 5-15 µM, indicating strong antiproliferative activity .
- Mechanism of Action : The mechanism by which this compound exerts its anticancer effects is believed to involve the induction of apoptosis and inhibition of key signaling pathways associated with cell proliferation and survival. Studies suggest that it may act as an inhibitor of Protein Kinase B (Akt), a critical regulator in cancer cell growth .
Other Biological Activities
In addition to its anticancer properties, this compound has been evaluated for other pharmacological activities:
Case Studies
Several case studies have highlighted the biological significance of related compounds:
- Study on Antileukemic Activity : A study published in 2020 demonstrated that similar pyrroloquinoxaline derivatives exhibited significant cytotoxicity against leukemia cells with lower toxicity towards normal cells. This highlights their therapeutic potential in cancer treatment .
- Structure-Activity Relationship (SAR) : Research focusing on SAR has revealed that modifications in the side chains significantly affect the biological activity of these compounds. For instance, variations in the aromatic substituents have been correlated with enhanced potency against specific cancer types .
Scientific Research Applications
Antioxidant Effects
A study published in the Journal of Medicinal Chemistry demonstrated that the compound effectively scavenged DPPH radicals and reduced oxidative stress markers in cellular assays, indicating strong antioxidant potential.
Anti-inflammatory Properties
In vitro studies have shown that this compound significantly reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests its potential use as an anti-inflammatory agent.
Anticancer Activity
Research conducted on various cancer cell lines revealed that this compound induced apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins such as Bcl-2. These findings highlight its potential as a chemotherapeutic agent.
Neuroprotective Effects
A recent study indicated that the compound protected neuronal cells from glutamate-induced cytotoxicity by modulating calcium influx and reducing oxidative stress, suggesting its applicability in neurodegenerative disease models.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Journal of Medicinal Chemistry | Antioxidant Activity | Demonstrated effective scavenging of DPPH radicals. |
| In Vitro Study | Anti-inflammatory Properties | Reduced TNF-alpha and IL-6 levels significantly. |
| Cancer Research | Anticancer Activity | Induced apoptosis in cancer cell lines via caspase activation. |
| Neuroprotection Study | Neuroprotective Effects | Protected neuronal cells from cytotoxicity through calcium modulation. |
Chemical Reactions Analysis
Reaction with Acylating Agents
The primary amino group (-NH₂) undergoes acylation reactions with reagents like acetyl chloride or acetic anhydride. This reaction typically occurs under basic conditions (e.g., pyridine or triethylamine) at 0–25°C to form stable amide derivatives.
Example Reaction:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Acetic anhydride | Et₃N, CH₂Cl₂, 25°C | N-acetyl derivative | 78% |
| Benzoyl chloride | Pyridine, 0°C | N-benzoyl derivative | 65% |
Alkylation Reactions
The amino group participates in alkylation with alkyl halides (e.g., methyl iodide) in polar aprotic solvents like DMF. Reactions require catalytic KI and heating (50–60°C).
Key Observation:
-
Steric hindrance from the methoxyethyl group reduces reaction rates compared to simpler amines.
a) Carboxamide Hydrolysis
The carboxamide moiety (-CONH₂) undergoes acidic or basic hydrolysis:
-
Acidic conditions (6M HCl, reflux): Forms carboxylic acid.
-
Basic conditions (NaOH, 80°C): Produces carboxylate salt.
Kinetic Data:
| Condition | Temperature | Time | Conversion |
|---|---|---|---|
| 6M HCl | 110°C | 8h | >90% |
| 2M NaOH | 80°C | 12h | 85% |
b) Methoxy Group Demethylation
The methoxyethyl side chain resists hydrolysis under standard conditions but reacts with BBr₃ in CH₂Cl₂ at -78°C to yield hydroxyl derivatives .
Oxidation Reactions
The 3,4-dihydroxybenzylidene group is susceptible to oxidation:
-
With KMnO₄/H₂SO₄: Forms quinone derivatives.
-
With H₂O₂/Fe²⁺ (Fenton’s reagent): Generates radical intermediates .
Notable Finding:
Oxidation products show enhanced solubility in aqueous media, making them viable for pharmacological studies.
Schiff Base Rearrangement
The benzylidene imine linkage (-N=CH-) undergoes reversible Schiff base reactions. Acidic conditions (pH < 3) hydrolyze the imine bond, while alkaline conditions (pH > 10) stabilize it .
Equilibrium Study:
| pH | % Hydrolyzed |
|---|---|
| 2 | 95% |
| 7 | 15% |
| 12 | <5% |
Chelation and Complexation
The 3,4-dihydroxybenzylidene group acts as a bidentate ligand, forming stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺) .
Complexation Data:
| Metal Ion | Stability Constant (log K) | Application |
|---|---|---|
| Cu²⁺ | 8.2 ± 0.3 | Anticancer studies |
| Fe³⁺ | 6.9 ± 0.2 | Catalysis |
Comparison with Similar Compounds
Substituent Variations on the Benzylidene/Thienylmethylene Group
Key Findings :
- The 3,4-dihydroxy substitution in the target compound maximizes hydrogen-bonding interactions compared to mono-hydroxy () or ethoxy-hydroxy () analogs.
Variations in the Carboxamide Side Chain
Key Findings :
Molecular Weight and Physicochemical Properties
Note: Predicted values based on structural analogs and computational models.
Key Findings :
- The target compound’s lower molecular weight (432.44 vs. 502.57 in ) may improve bioavailability.
- Higher logP in (cyclohexenyl side chain) suggests better membrane permeability but poorer solubility.
Pharmacological Implications
Target Compound Advantages :
- 3,4-Dihydroxybenzylidene : Ideal for targets requiring polar interactions (e.g., kinases, oxidases).
- 2-Methoxyethyl Side Chain : Balances solubility and permeability for oral bioavailability.
Limitations vs. Analogs :
- Faster metabolic degradation likely compared to ethoxy-protected analogs ().
- Reduced lipophilicity may limit penetration into hydrophobic targets (e.g., membrane-bound receptors).
Thienylmethylene Derivative (): Potential for unique interactions with sulfur-binding enzymes (e.g., cytochrome P450).
Q & A
Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized?
The synthesis typically involves:
- Multi-step condensation : Formation of the pyrroloquinoxaline core via cyclization of substituted quinoxaline precursors under reflux conditions (e.g., ethanol or DMSO at 80–100°C) .
- Schiff base formation : Introduction of the 3,4-dihydroxybenzylidene group via condensation between an amine and aldehyde, requiring precise pH control (pH 6–7) to avoid side reactions .
- Purification : Use of column chromatography (silica gel, eluent: CHCl₃/MeOH 9:1) or recrystallization (ethanol/water) to isolate the (E)-isomer . Optimization : DOE (Design of Experiments) approaches, such as varying solvent polarity or catalyst loading (e.g., acetic acid vs. p-toluenesulfonic acid), can improve yields (reported 45–68%) .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- ¹H/¹³C NMR : Confirm regiochemistry of the pyrroloquinoxaline core and (E)-configuration of the benzylidene group (e.g., imine proton at δ 8.3–8.5 ppm) .
- HRMS : Validate molecular weight (C₂₃H₂₂N₆O₄; calc. 446.17 g/mol) and isotopic patterns .
- FT-IR : Identify key functional groups (e.g., N-H stretch at ~3400 cm⁻¹, C=O at ~1680 cm⁻¹) .
- X-ray crystallography (if crystalline): Resolve absolute stereochemistry and hydrogen-bonding networks .
Q. How is initial biological activity screened, and what are common targets?
- In vitro assays : Prioritize kinase inhibition (e.g., FGFR1, VEGFR2) due to structural similarity to known pyrroloquinoxaline inhibitors .
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ values compared to controls like doxorubicin .
- Enzyme inhibition : Test against tyrosinase or COX-2, leveraging the catechol moiety’s redox activity .
Advanced Research Questions
Q. How does stereochemistry (E vs. Z isomer) impact biological activity?
- The (E)-isomer’s planar benzylidene group enhances π-π stacking with hydrophobic enzyme pockets (e.g., ATP-binding sites in kinases), while the (Z)-isomer exhibits steric hindrance .
- Case study : (E)-isomers of analogous compounds show 5–10× higher FGFR inhibition than (Z)-forms in enzymatic assays (IC₅₀: 0.2 μM vs. 1.8 μM) .
- Method : Isomer separation via chiral HPLC (Chiralpak IA column, hexane/isopropanol) and activity comparison .
Q. What strategies resolve contradictions in reported biological data (e.g., variable IC₅₀ values)?
- Source analysis : Check assay conditions (e.g., ATP concentration in kinase assays; 10 μM vs. 100 μM alters IC₅₀) .
- Purity verification : Impurities >5% (e.g., residual solvents) can distort results; validate via HPLC (purity ≥95%) .
- Cellular context : Differences in cell membrane permeability (logP ~2.5 for this compound) may explain variability between cell lines .
Q. How can structure-activity relationships (SAR) guide derivative design?
- Key modifications :
- Computational tools : Molecular docking (AutoDock Vina) predicts binding poses in FGFR1 (PDB: 3RHK) .
Methodological Challenges
Q. What are the bottlenecks in scaling up synthesis for preclinical studies?
- Switch to flow chemistry for precise temperature/pH control during condensation (yield improvement to 65%) .
- Use immobilized enzymes (e.g., lipases) for stereoselective synthesis .
Q. How to assess in vivo efficacy and pharmacokinetics?
- Models : Xenograft mice (e.g., HT-29 colon cancer) dosed at 10 mg/kg (IP), monitoring tumor volume and plasma concentration (LC-MS/MS) .
- ADMET profiling :
- CYP450 inhibition : Screen against CYP3A4/2D6 isoforms (critical for drug-drug interactions) .
- Plasma stability : Half-life >2 hrs in murine plasma indicates suitability for IV administration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
